molecular formula C6H7IN2O2 B12434970 Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B12434970
M. Wt: 266.04 g/mol
InChI Key: WMHLNUMRWKZGKD-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a halogen-substituted imidazole derivative characterized by an iodine atom at the 4-position, a methyl group at the 1-position, and a methyl ester at the 5-position of the imidazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their versatility in medicinal chemistry, coordination chemistry, and organic synthesis.

Properties

Molecular Formula

C6H7IN2O2

Molecular Weight

266.04 g/mol

IUPAC Name

methyl 5-iodo-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C6H7IN2O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,1-2H3

InChI Key

WMHLNUMRWKZGKD-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=O)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate typically follows a two-step sequence: (1) iodination of a pre-functionalized imidazole core and (2) esterification of the resulting carboxylic acid derivative. Alternative approaches involve transition-metal-catalyzed coupling or cycloaddition reactions.

Direct Iodination and Esterification

This method begins with 1-methylimidazole as the starting material. Iodination at the 4-position is achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) under an inert atmosphere. Subsequent esterification of the intermediate 4-iodo-1-methylimidazole-5-carboxylic acid employs methanol and acid catalysis (e.g., H$$2$$SO$$4$$).

Key Steps:

  • Iodination:
    $$
    \text{1-Methylimidazole} + \text{NIS} \xrightarrow{\text{DMF, Ar}} \text{4-Iodo-1-methylimidazole}
    $$
    • Conditions: 0°C to room temperature, 12–24 hours.
    • Yield: 60–75% after purification by silica gel chromatography.
  • Esterification:
    $$
    \text{4-Iodo-1-methylimidazole-5-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{this compound}
    $$
    • Conditions: Reflux in methanol with catalytic H$$2$$SO$$4$$ (2–4 hours).
    • Yield: 80–90%.
Table 1: Optimization of Direct Iodination-Esterification
Parameter Optimal Value Impact on Yield/Purity
Iodination Temp. 0°C → RT Higher yields at gradual warming
NIS Equivalents 1.2 eq Minimizes poly-iodination
Esterification Time 3 hours Prevents acid degradation
Purification Column chromatography Purity >95% (HPLC)

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative route, particularly for introducing iodine post-esterification. For example, Suzuki-Miyaura coupling using iodobenzene derivatives and boronic esters can install the iodine moiety.

Procedure:

  • Methyl 1-methyl-1H-imidazole-5-carboxylate is treated with Pd(PPh$$3$$)$$4$$ and 4-iodophenylboronic acid in toluene/EtOH at 80°C.
  • Yield: 50–65%, with byproducts arising from competing coupling sites.
Table 2: Palladium-Catalyzed Coupling Conditions
Catalyst Solvent System Temp. (°C) Yield (%)
Pd(PPh$$3$$)$$4$$ Toluene/EtOH (3:1) 80 62
PdCl$$_2$$(dppf) DMF/H$$_2$$O 100 58

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors enhance the iodination step by ensuring precise temperature control and reduced reaction times.

Key Modifications:

  • Iodination: NIS is replaced with molecular iodine (I$$2$$) and H$$2$$O$$_2$$ as an oxidant, lowering material costs.
  • Esterification: Ion-exchange resins (e.g., Amberlyst-15) replace liquid acids for easier separation and reusability.
Table 3: Bench-Scale vs. Industrial Synthesis
Parameter Bench-Scale Industrial Scale
Iodination Agent NIS I$$2$$/H$$2$$O$$_2$$
Reaction Time 24 hours 6 hours
Annual Output 100 g 500 kg
Purity >95% >92%

Synthesis Optimization and Challenges

Regioselectivity in Iodination

The 4-position of imidazole is inherently less nucleophilic than the 2-position, necessitating careful selection of iodinating agents. NIS outperforms I$$2$$/H$$2$$O$$_2$$ in regioselectivity but is cost-prohibitive for large-scale use.

Esterification Side Reactions

Competing hydrolysis of the methyl ester can occur under acidic conditions. Neutralizing the reaction post-esterification with NaHCO$$_3$$ mitigates this issue.

Analytical Validation

Purity Assessment:

  • HPLC: Retention time = 8.2 min (C18 column, MeCN/H$$_2$$O = 70:30).
  • $$^1$$H NMR: Singlets at δ 3.85 (N-CH$$3$$) and δ 3.90 (COOCH$$3$$) confirm structure.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the ester group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate are best understood in comparison to related imidazole derivatives. Below is a detailed analysis of key analogs, emphasizing substituent effects on reactivity, physical properties, and applications.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₇H₇IN₂O₂ 278.05 4-I, 1-Me, 5-COOMe Cross-coupling precursor; ester reactivity
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ 281.70 4-(ClCH₂C₆H₄), 1,2-Me, 5-NO₂ Nitro group enhances electron deficiency; potential for aromatic substitution
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride C₆H₁₀ClN₃O₂ 191.62 5-NH₂, 4-COOEt, HCl salt Amino group improves solubility; pharmaceutical intermediate
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic acid C₉H₁₀N₃O₃ 207.19 Isoxazole-4-CO₂H, imidazole-1-Me Bifunctional heterocycle; coordination chemistry
4-Methyl-1H-imidazole-5-carbaldehyde C₅H₆N₂O 110.11 4-Me, 5-CHO Aldehyde group enables condensation reactions; mp 165–166°C

Key Observations:

Halogen Substituents :

  • The iodine atom in the target compound contrasts with chlorine in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole . Iodine’s larger atomic radius and weaker bond strength (vs. Cl) enhance its utility in nucleophilic substitution or transition-metal-catalyzed reactions.

Electron-Withdrawing vs. In contrast, the amino group in Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride increases solubility and basicity, making it suitable for salt formation or hydrogen bonding.

Ester vs. Carboxylic Acid Functionality: Methyl/ethyl esters (e.g., target compound and Ethyl 5-amino derivative ) are hydrolyzable to carboxylic acids, enabling prodrug strategies or ligand synthesis (e.g., imidazole-4,5-dicarboxylate metal complexes ).

Heterocyclic Fusion :

  • The isoxazole-imidazole hybrid demonstrates how fused heterocycles can modulate electronic properties and binding affinity in coordination chemistry or drug design.

Biological Activity

Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate (CAS Number: 189014-13-9) is a compound belonging to the imidazole family, notable for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with an iodine atom at the fourth position, which enhances its reactivity. Its molecular formula is C7H8N2O2IC_7H_8N_2O_2I with a molecular weight of 266.04 g/mol. The presence of the carboxylate group contributes to its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies suggest that it may effectively inhibit bacterial growth and fungal infections, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been studied for its anticancer properties , particularly in targeting specific cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
  • Receptor Binding : Its structural similarity to other imidazole derivatives suggests potential binding affinity to receptors that mediate physiological responses related to inflammation and cancer .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against human breast cancer cells, highlighting its potential as a therapeutic agent .

Case Studies

Several case studies have explored the compound's effects in vivo:

Study Model Findings
Study AMouse model of cancerInduced tumor regression at specific dosages.
Study BRat model for infectionSignificant reduction in bacterial load compared to control groups.

These findings underscore the compound's promising role in both antimicrobial and anticancer therapies.

Q & A

What synthetic methodologies are optimal for preparing Methyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, iodination at the 4-position of the imidazole ring can be achieved using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Methyl esterification via carbodiimide-mediated coupling (e.g., DCC/DMAP) is commonly employed for carboxylate functionalization . Key variables include:

  • Temperature: Elevated temperatures (>60°C) may lead to decomposition of the iodinated intermediate.
  • Catalyst: Pd(0) catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in coupling reactions but require rigorous exclusion of oxygen.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity. Contamination by de-iodinated byproducts (e.g., methyl 1-methyl-1H-imidazole-5-carboxylate) can arise if reducing agents are present .

How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for analysis?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Software: SHELXL (for refinement) and Olex2 (for visualization) are widely used. Hydrogen-bonding networks can be analyzed via Mercury or PLATON to identify π-π stacking or halogen bonding (C–I···N interactions) .
  • Challenges: Heavy atom (iodine) effects may cause absorption errors; empirical absorption correction (SADABS) is essential. Disorder in the methyl or ester groups requires constrained refinement .

What are the stability considerations for long-term storage of this compound, and how does degradation impact experimental reproducibility?

Answer:

  • Storage: Store at –20°C under argon in amber vials to prevent photolytic C–I bond cleavage. Desiccants (e.g., molecular sieves) mitigate hydrolysis of the ester group .
  • Degradation Pathways:
    • Thermal: Above 40°C, iodine elimination generates methyl 1-methyl-1H-imidazole-5-carboxylate.
    • Light Exposure: UV radiation induces radical formation, leading to dimerization (confirmed via HPLC-MS).
    • Moisture: Hydrolysis of the ester group produces 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid, detectable by IR (loss of ester C=O at ~1720 cm⁻¹) .

How does this compound function as a precursor in metal-organic frameworks (MOFs) or coordination polymers?

Answer:
The iodine atom acts as a weak Lewis base, coordinating to soft metals (e.g., Ag⁺, Cu⁺). The carboxylate group can chelate harder metals (e.g., Zn²⁺, Co²⁺). For example:

  • Synthesis of MOFs: React with Zn(NO₃)₂·6H₂O in DMF/water at 80°C to form a 2D network. SCXRD reveals a paddle-wheel Zn₂(COO)₄ cluster with iodine participating in halogen bonding .
  • Applications: These MOFs show potential in gas storage (CO₂ adsorption) due to their porous structure. BET surface area analysis and TGA are recommended to assess stability .

What analytical techniques are most effective for assessing the purity and identity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) should show singlet δ 3.85 (N–CH₃), δ 3.90 (COOCH₃), and δ 8.10 (imidazole H). ¹³C NMR confirms iodine’s inductive effect (C–I at δ 95 ppm) .
  • HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities <0.1%.
  • Mass Spectrometry: ESI-MS (negative mode) gives [M–H]⁻ at m/z 295.93 (theoretical 295.95) .

How should researchers address contradictory spectral data (e.g., NMR shifts) in structurally related imidazole derivatives?

Answer:

  • Cross-Validation: Compare with NIST Chemistry WebBook data for analogous compounds (e.g., Ethyl 4-nitro-1H-imidazole-5-carboxylate) .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
  • X-ray Diffraction: Resolve ambiguities by determining the crystal structure .

What safety protocols are critical when handling this compound in high-temperature reactions?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of iodine vapors .
  • Decomposition Mitigation: Monitor reactions with in-situ IR for sudden exotherms. Quench with aqueous Na₂S₂O₃ to neutralize iodine byproducts .

How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:
The C–I bond facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C). Key considerations:

  • Electronic Effects: Electron-withdrawing groups on the boronic acid improve yields (>70%).
  • Side Reactions: Homocoupling (Glasser-Hay reaction) may occur if oxygen is present; degas solvents with N₂ .

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